molecular formula C21H24N2O4S2 B2498945 (1,3-benzothiazol-2-yl)methyl 4-(dipropylsulfamoyl)benzoate CAS No. 391228-56-1

(1,3-benzothiazol-2-yl)methyl 4-(dipropylsulfamoyl)benzoate

Cat. No.: B2498945
CAS No.: 391228-56-1
M. Wt: 432.55
InChI Key: GCZMAHQPQVLVEK-UHFFFAOYSA-N
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Description

(1,3-benzothiazol-2-yl)methyl 4-(dipropylsulfamoyl)benzoate is a complex organic compound with the molecular formula C21H24N2O4S2 This compound is part of the benzothiazole family, which is known for its diverse biological and chemical properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1,3-benzothiazol-2-yl)methyl 4-(dipropylsulfamoyl)benzoate typically involves the condensation of 2-aminobenzenethiol with a suitable aldehyde or ketone, followed by cyclization to form the benzothiazole ring. The resulting intermediate is then reacted with 4-(dipropylsulfamoyl)benzoic acid under esterification conditions to yield the final product. Common reagents used in these reactions include acetic anhydride, sulfuric acid, and various catalysts to facilitate the cyclization and esterification processes .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, green chemistry principles, such as the use of eco-friendly solvents and catalysts, can be applied to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

(1,3-benzothiazol-2-yl)methyl 4-(dipropylsulfamoyl)benzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include sulfoxides, sulfones, amines, alcohols, and various substituted benzothiazole derivatives .

Scientific Research Applications

(1,3-benzothiazol-2-yl)methyl 4-(dipropylsulfamoyl)benzoate has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(1,3-benzothiazol-2-yl)methyl 4-(dipropylsulfamoyl)benzoate stands out due to its unique combination of the benzothiazole and sulfonamide moieties, which confer distinct chemical and biological properties.

Properties

IUPAC Name

1,3-benzothiazol-2-ylmethyl 4-(dipropylsulfamoyl)benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N2O4S2/c1-3-13-23(14-4-2)29(25,26)17-11-9-16(10-12-17)21(24)27-15-20-22-18-7-5-6-8-19(18)28-20/h5-12H,3-4,13-15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCZMAHQPQVLVEK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN(CCC)S(=O)(=O)C1=CC=C(C=C1)C(=O)OCC2=NC3=CC=CC=C3S2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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